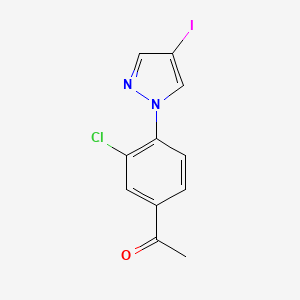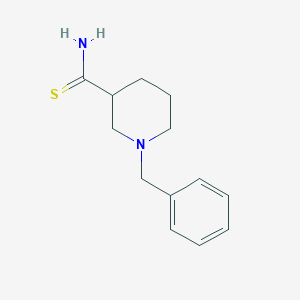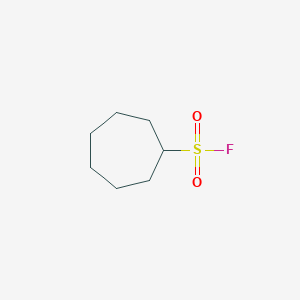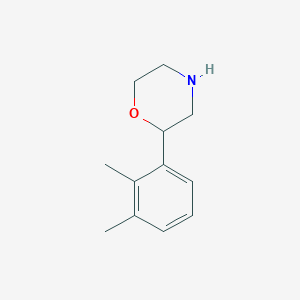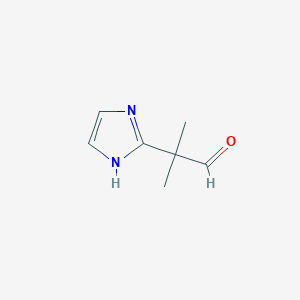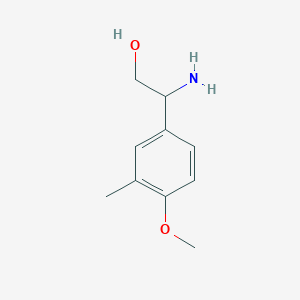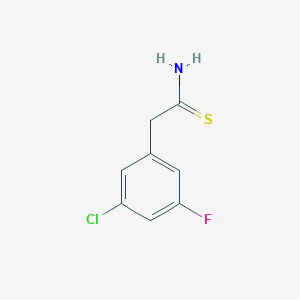
2-(3-Chloro-5-fluorophenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7ClFNS. It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethanethioamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethanethioamide typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-5-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethanethioamide group can be oxidized to the corresponding sulfoxide or sulfone, and reduced to the corresponding amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluorophenyl)ethanethioamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is investigated for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-4-fluorophenyl)ethanethioamide
- 2-(3-Chloro-5-bromophenyl)ethanethioamide
- 2-(3-Chloro-5-methylphenyl)ethanethioamide
Uniqueness
2-(3-Chloro-5-fluorophenyl)ethanethioamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which influences its chemical reactivity and biological activity. The combination of these substituents provides a balance of electronic effects that can be fine-tuned for specific applications .
Propiedades
Fórmula molecular |
C8H7ClFNS |
|---|---|
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
2-(3-chloro-5-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7ClFNS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
Clave InChI |
SLCOJXBBTQRVFN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


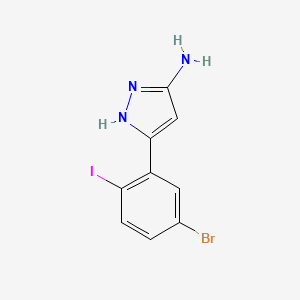
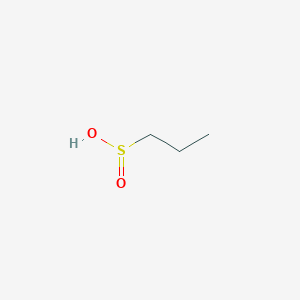
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)


